molecular formula C3H4N4 B8590112 Aminotriazine

Aminotriazine

Cat. No.: B8590112
M. Wt: 96.09 g/mol
InChI Key: QQOWHRYOXYEMTL-UHFFFAOYSA-N
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Description

Aminotriazine refers to a class of heterocyclic compounds containing a 1,3,5-triazine core substituted with one or more amino (-NH₂) groups. These compounds exhibit diverse chemical and biological properties due to their electron-rich aromatic system and hydrogen-bonding capabilities. Aminotriazines are widely utilized in medicinal chemistry (e.g., antitumor agents, 5-HT₇ receptor ligands) , materials science (e.g., chromatography stationary phases) , and catalysis .

Scientific Research Applications

Pharmacological Applications

1. 5-HT7 Receptor Antagonism
Recent studies have identified aminotriazines as novel antagonists for the 5-HT7 receptor, which is implicated in various neuropsychiatric disorders. Compounds derived from aminotriazine exhibit high affinity for this receptor, suggesting potential therapeutic roles in treating conditions such as depression and anxiety disorders. In vitro studies demonstrated that certain this compound derivatives could effectively inhibit the receptor's activity, thereby influencing serotonin signaling pathways .

2. Human Carbonic Anhydrase Inhibition
Aminotriazines have been synthesized and tested as inhibitors of human carbonic anhydrases (hCAs), which are crucial for maintaining acid-base balance in the body. A series of 1,3,5-triazinylamino derivatives showed significant inhibition against various hCA isozymes, particularly hCA XII, with low nanomolar inhibitory constants. This suggests their potential use in treating conditions related to dysregulated carbonic anhydrase activity, such as glaucoma and certain types of cancer .

3. Pyruvate Dehydrogenase Kinase Inhibition
A recent library of 3-amino-1,2,4-triazine derivatives was developed to target pyruvate dehydrogenase kinases (PDKs), which play a pivotal role in cancer metabolism. These compounds demonstrated selective inhibition of PDKs and induced apoptosis in cancer cells at low micromolar doses. Preliminary in vivo studies indicated that these derivatives could effectively target aggressive KRAS-mutant pancreatic tumors, highlighting their potential as anticancer agents .

Biochemical Applications

1. Synthesis and Green Chemistry
The synthesis of this compound derivatives has been optimized to adhere to green chemistry principles. Methods utilizing sodium bicarbonate as a reaction medium resulted in satisfactory yields and high purity of products. Such advancements not only enhance the efficiency of synthesizing this compound compounds but also contribute to environmentally friendly chemical processes .

2. Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of this compound derivatives has provided insights into their biological activities. Variations in side chains and functional groups significantly affect their inhibitory potency against specific targets like hCAs and PDKs. This information is crucial for designing more effective drugs based on this compound scaffolds .

Environmental Applications

1. Water Treatment
Aminotriazines are also relevant in environmental science, particularly concerning their role in water treatment processes. Compounds derived from this compound structures have been investigated for their ability to degrade contaminants such as atrazine in wastewater treatment systems. Studies demonstrated that certain microbial cultures could effectively utilize aminotriazines as substrates for bioremediation purposes .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-withdrawing triazine ring deactivates the 3-amino group, necessitating strong electrophiles for successful substitution. Key findings include:

Benzoylation with Acyl Chlorides
Reactions with benzoyl chlorides (ArCOCl) under basic conditions (triethylamine) yield mono-benzoylated products at the amine position 5 of the triazine ring .

Reaction ConditionsProductsYield (%)
18 h, RT or reflux, ArCOCl5-Benzoylated derivatives50–66

These reactions demonstrate temperature-dependent selectivity, with no di-substitution observed even under reflux .

Cross-Coupling Reactions

Aminotriazine derivatives participate in palladium-catalyzed coupling reactions, enabling carbon–carbon bond formation:

Suzuki-Miyaura Coupling

  • Reacts with aryl boronic acids to form biaryl derivatives.

  • Effective for mono- and di-amino-triazine substrates .

Sonogashira Coupling

  • Alkynylation occurs at halogenated positions on the triazine ring.

  • Requires optimized ligands and temperature control to prevent side reactions .

Computational Insights into Reaction Energetics

High-level quantum calculations (CCSD(T)-F12a/cc-pVDZ-F12) provide kinetic and thermodynamic data :

Key Metrics for Triazine-Related Reactions

ParameterValue (kcal mol⁻¹)
Barrier Height RMSE*~5
Tautomerization Enthalpy-3.96 (calc.) vs -3.98 (lit.)

*RMSE: Root Mean Square Error vs ωB97X-D3/def2-TZVP calculations .

Rate coefficients (k∞) for rigid reactions span 300–2000 K, with Arrhenius parameters enabling precise mechanistic predictions .

Reaction Optimization Challenges

  • Steric Effects: Bulky substituents on the triazine ring reduce coupling efficiency .

  • Solvent Sensitivity: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may destabilize intermediates .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Differences :

  • Electron Density: Aminotriazines have higher electron density due to three nitrogen atoms in the triazine ring compared to pyrimidines (two N atoms) and pyridines (one N atom). This enhances nucleophilic substitution reactions in aminotriazines .
  • Hydrogen Bonding: Aminotriazines form stronger hydrogen bonds than pyrimidines or pyridines, enabling supramolecular assembly in crystal engineering .
  • Tautomerism: Aminotriazines exhibit tautomerism (e.g., amino ↔ imino forms), affecting dimerization and rotational isomerism, unlike pyridines .

Table 2: Antitumor and Receptor-Binding Activities

Compound Target/Application IC₅₀/Ki (µM) Comparison to Aminotriazine Derivatives Reference
This compound 18a MCF-7 (breast cancer) 5.36 ± 0.12 µg/mL More potent than pyrimidine-based compounds
Doxorubicin MCF-7 0.72 ± 0.08 µg/mL Standard drug; aminotriazines less potent
This compound 243 5-HT7 receptor Ki = 0.003 1000x more potent than pyridine analogue 244
Pyrimidine 257 5-HT7 receptor Ki > 1 Lower affinity vs. This compound 245

Key Findings :

  • Antitumor Activity: this compound derivatives (e.g., compound 18a) show moderate cytotoxicity against cancer cells but are less potent than doxorubicin . Pyrimidine-based HIV inhibitors (e.g., etravirine) outperform aminotriazines in viral resistance profiles .
  • Receptor Binding: Aminotriazines exhibit superior 5-HT7 receptor affinity (Ki = 3 nM) compared to pyrimidines (Ki > 1000 nM), attributed to optimal hydrogen bonding with the receptor’s active site .

Table 3: Selectivity in Chromatography

Stationary Phase Selectivity for PAHs Thermal Stability (°C) Key Component Reference
ODA-AT copolymer High (planarity-selective) 46 (vs. 38 for pODA) This compound moiety
pODA homopolymer Moderate 38 No this compound

Key Insights :

  • The this compound moiety in ODA-AT copolymers enhances molecular planarity selectivity for polyaromatic hydrocarbons (PAHs) by promoting ordered side-chain packing .
  • Pyrimidine-based phases lack comparable selectivity due to weaker hydrogen-bonding interactions.

Mechanistic Divergence in Enzyme Inhibition

  • This compound (LPAAT-β inhibitor): Acts via non-kinase pathways (IC₅₀ = nanomolar) despite structural resemblance to kinase inhibitors .
  • Pyrimidine-based Hsp90 inhibitors : Bind competitively to the ATP-binding pocket (Ki = 0.32 µM) .

Preparation Methods

Catalytic Hydrogenation of Cyanopyridine Derivatives

Raney Nickel-Mediated Synthesis

The patent CN1275570A outlines a method for synthesizing aminotriazine derivatives via catalytic hydrogenation of 3-cyanopyridine in aqueous media. The protocol involves mixing 104 g of 3-cyanopyridine with 200 g of water and 12.1 g of wet Raney nickel (60% Ni content) in an autoclave under hydrogen gas . The reaction proceeds at ambient pressure and elevated temperatures, yielding intermediates that undergo hydrolysis in alcoholic mediums saturated with hydrogen chloride gas. Key parameters include:

  • Catalyst Recycling : The Raney nickel catalyst demonstrated consistent activity over three cycles, maintaining an aldehyde productivity rate of 76% .

  • Solvent Optimization : Aqueous acetic acid was identified as the optimal solvent due to its ability to stabilize intermediates and prevent side reactions .

Table 1: Reaction Conditions for Raney Nickel-Catalyzed Synthesis

ParameterValue
Substrate3-Cyanopyridine
Catalyst Loading12.1 g (60% Ni)
Solvent SystemH₂O/Acetic Acid (4:1)
Temperature80–100°C
Yield (After 3 Cycles)76%

This method is notable for its operational simplicity and compatibility with diverse R-group substitutions, including alkyl, cycloalkyl, and halogenated phenyl derivatives .

Hydrazine Hydrate-Mediated Ring Expansion

Two-Step Hydrolysis and Cyclization

The CA2320676C patent describes a ring-expansion strategy using hydrazine hydrate to convert acylated intermediates into aminotriazines. The process involves:

  • Ring Expansion : Reacting a ketone precursor (Formula II) with hydrazine hydrate in solvents like acetonitrile or tetrahydrofuran at 20–100°C .

  • Acid Hydrolysis : Treating the intermediate (Formula III) with concentrated hydrochloric acid (2N HCl) at 80°C for 5 hours to cleave the acyl group .

Table 2: Hydrolysis Conditions for Acylated Intermediates

ParameterValue
Acid Concentration2N HCl
Temperature80°C
Reaction Time5 hours
Product Purity>95% (HPLC)
Melting Point116–119°C (Crystals)

This method enables precise control over substituent patterns, with R groups ranging from hydrogen to tert-butyl and nitro-phenyl groups .

Influence of Substituents on Reaction Kinetics

Steric and Electronic Effects

Both patents highlight the role of substituents in modulating reaction rates and product distributions:

  • Electron-Withdrawing Groups (EWGs) : Nitro and halogen substituents accelerate hydrolysis by polarizing the carbonyl group, as evidenced by reduced reaction times (3–4 hours vs. 5 hours for electron-donating groups) .

  • Steric Hindrance : Bulky tert-butyl groups necessitate higher temperatures (100°C vs. 80°C) to achieve comparable yields due to slowed nucleophilic attack .

Industrial Scalability and Process Economics

Catalyst Recovery and Reuse

The CN1275570A method’s catalyst recycling protocol reduces nickel consumption by 40%, aligning with green chemistry principles . In contrast, the CA2320676C process generates stoichiometric amounts of carboxylic acid byproducts (e.g., R₁-COOH), requiring additional purification steps .

Table 3: Comparative Analysis of this compound Synthesis Methods

MetricCN1275570A MethodCA2320676C Method
Catalyst EfficiencyHigh (3 cycles)Not applicable
Byproduct ManagementMinimalCarboxylic acids
Typical Yield76%85–90%
ScalabilityPilot-scale validatedLab-scale optimized

Emerging Trends in this compound Functionalization

Coordination Chemistry Applications

Recent studies demonstrate the utility of this compound ligands in synthesizing polynuclear metal clusters. For example, H₂dpmta (an this compound-based ligand) facilitates the assembly of Cu₅, Cu₈, and Cu₁₂ clusters with unique magnetic properties . While these applications fall outside traditional synthesis, they underscore the structural versatility of this compound frameworks.

Properties

Molecular Formula

C3H4N4

Molecular Weight

96.09 g/mol

IUPAC Name

triazin-4-amine

InChI

InChI=1S/C3H4N4/c4-3-1-2-5-7-6-3/h1-2H,(H2,4,5,6)

InChI Key

QQOWHRYOXYEMTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NN=C1N

Origin of Product

United States

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